N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
CAS No.: 921568-10-7
Cat. No.: VC5241263
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921568-10-7 |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.43 |
| IUPAC Name | N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22) |
| Standard InChI Key | UDAITFRRTRKMSB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO |
Introduction
N-Cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is characterized by its complex molecular structure, which incorporates a cyclopropyl group, an imidazole ring, and a hydroxymethyl functional group. Such structural features make it a promising candidate for pharmacological research, particularly in the fields of enzymatic inhibition and antimicrobial activity.
Key Physical and Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | ~304.41 g/mol |
| Solubility | Likely soluble in polar solvents like DMSO and ethanol |
| Functional Groups | Hydroxymethyl, thioether, amide |
| Reactivity | Potential nucleophilic sites at sulfur and nitrogen atoms |
Synthesis
The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step reactions:
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Formation of the Imidazole Core: The imidazole ring is synthesized via cyclization reactions involving diamines and aldehydes.
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Thioether Formation: A nucleophilic substitution reaction introduces the 2-methylbenzylthio group.
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Acetamide Addition: The acetamide moiety is attached through amidation reactions using activated esters or acid chlorides.
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Cyclopropyl Substitution: Finally, cyclopropylation is achieved using cyclopropyl halides under basic conditions.
Biological Activity
This compound holds significant promise in pharmacological applications due to its structural features:
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Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes such as cytochrome P450 or metalloproteins.
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Antimicrobial Potential: Sulfur-containing compounds often exhibit broad-spectrum antimicrobial activity.
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Anticancer Research: Similar compounds have shown cytotoxic effects against various cancer cell lines.
Example of Docking Studies:
Studies on related imidazole derivatives suggest strong binding affinities to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| 5-Lipoxygenase | -9.0 | ~243 nM |
| Cytochrome P450 | -7.8 | ~500 nM |
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to the cyclopropyl, hydroxymethyl, and aromatic groups.
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Mass Spectrometry (MS): Provides molecular ion peaks confirming the molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups such as -OH (~3300 cm⁻¹) and C=O (~1650 cm⁻¹).
Potential Applications
The compound's diverse functional groups make it suitable for multiple applications:
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Drug Development: As a scaffold for designing enzyme inhibitors or receptor modulators.
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Material Science: Possible use in creating functionalized polymers due to its reactive groups.
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Biological Probes: For studying enzyme mechanisms or cellular pathways.
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